molecular formula C19H23N3O6S2 B11165974 N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

Cat. No.: B11165974
M. Wt: 453.5 g/mol
InChI Key: VLVJPRPEAFQEJR-UHFFFAOYSA-N
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Description

N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and multiple sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the tetrahydrofuran-2-ylmethyl group: This involves the reaction of tetrahydrofuran with a suitable reagent to introduce the methyl group.

    Introduction of sulfamoyl groups: Sulfamoyl groups are introduced through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Coupling reactions: The intermediate compounds are then coupled using amide bond formation reactions, typically involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving sulfamoyl group interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({4-[(4-Chlorophenyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
  • N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide

Uniqueness

N-[4-({4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide is unique due to its specific combination of a tetrahydrofuran ring and multiple sulfamoyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N3O6S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[[4-(oxolan-2-ylmethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H23N3O6S2/c1-14(23)21-15-4-8-19(9-5-15)30(26,27)22-16-6-10-18(11-7-16)29(24,25)20-13-17-3-2-12-28-17/h4-11,17,20,22H,2-3,12-13H2,1H3,(H,21,23)

InChI Key

VLVJPRPEAFQEJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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